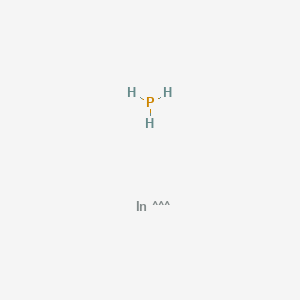

Indium--phosphane (1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indium–phosphane (1/1) is a binary compound composed of indium and phosphorus. It is known for its unique properties and applications in various fields, including electronics, optoelectronics, and materials science. The compound has a zinc blende crystal structure, which is a type of cubic lattice structure. This structure is composed of indium and phosphorus atoms arranged in a lattice of cube-shaped cells, with each cell containing four indium atoms and four phosphorus atoms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indium–phosphane (1/1) can be synthesized through several methods. One common method involves the reaction of white phosphorus with indium iodide at high temperatures (around 400°C). Another method includes the direct combination of purified indium and phosphorus elements at high temperature and pressure. Additionally, the thermal decomposition of a mixture of a trialkyl indium compound and phosphine can also yield indium–phosphane (1/1) .

Industrial Production Methods: In industrial settings, the production of indium–phosphane (1/1) often involves the use of high-purity indium and phosphorus. The process typically includes steps such as zone refining, melting, and leveling to achieve the desired purity levels. Metal-organic and molecular beam epitaxial methods are also employed to develop multilayered structures involving indium–phosphane (1/1) .

Analyse Chemischer Reaktionen

Types of Reactions: Indium–phosphane (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with acids, resulting in the formation of indium salts and phosphine gas. The compound can also participate in reactions with halogens, leading to the formation of indium halides and phosphorus halides .

Common Reagents and Conditions: Common reagents used in reactions with indium–phosphane (1/1) include halogens (such as chlorine and bromine), acids (such as hydrochloric acid), and reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products: The major products formed from reactions involving indium–phosphane (1/1) include indium halides, phosphorus halides, and phosphine gas. These products have various applications in different fields, including materials science and electronics .

Wissenschaftliche Forschungsanwendungen

Indium–phosphane (1/1) has a wide range of applications in scientific research. In the field of chemistry, it is used as a precursor for the synthesis of indium-containing compounds, which are utilized in catalysts and chemical reactions. In biology and medicine, indium–phosphane (1/1) nanoparticles have been investigated for their potential use in biomedical imaging and drug delivery systems .

In the electronics industry, indium–phosphane (1/1) is used in the production of semiconductors, where it helps control the electrical properties of the material. It is also employed in the fabrication of photonic integrated circuits, which are essential for high-speed communication systems .

Wirkmechanismus

The mechanism of action of indium–phosphane (1/1) involves its interaction with various molecular targets and pathways. In the context of semiconductor applications, the compound’s unique crystal structure and high electron mobility enable efficient charge transport and light emission. This makes it an ideal material for optoelectronic devices such as lasers and light-emitting diodes .

In biomedical applications, indium–phosphane (1/1) nanoparticles can interact with biological molecules, facilitating targeted drug delivery and imaging.

Vergleich Mit ähnlichen Verbindungen

- Indium arsenide (InAs)

- Indium antimonide (InSb)

- Gallium phosphide (GaP)

- Indium gallium phosphide (InGaP)

Eigenschaften

CAS-Nummer |

325833-37-2 |

|---|---|

Molekularformel |

H3InP |

Molekulargewicht |

148.816 g/mol |

InChI |

InChI=1S/In.H3P/h;1H3 |

InChI-Schlüssel |

FHIVHGIKSGOGRH-UHFFFAOYSA-N |

Kanonische SMILES |

P.[In] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

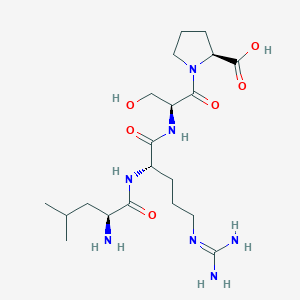

![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)

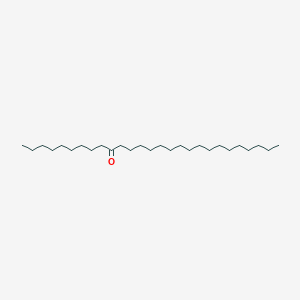

![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)

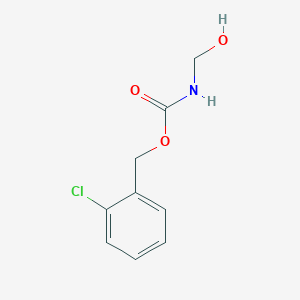

![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)